6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one
Overview
Description
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C7H11N3O2 This compound features a pyrimidine ring substituted with an amino group at the 6-position and a 2-methoxyethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with diverse functional groups.
Scientific Research Applications
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and functionalizations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors. It may act as an inhibitor or modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(2-hydroxyethyl)pyrimidin-4(3H)-one: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
6-amino-2-(2-ethoxyethyl)pyrimidin-4(3H)-one: Contains an ethoxyethyl group, differing in the length and nature of the alkyl chain.
6-amino-2-(2-chloroethyl)pyrimidin-4(3H)-one: Features a chloroethyl group, introducing a halogen atom into the structure.
Uniqueness
6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance solubility and alter the compound’s interaction with biological targets compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-amino-2-(2-methoxyethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-3-2-6-9-5(8)4-7(11)10-6/h4H,2-3H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVYUOSYSFZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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